1-(2-Butoxyphenyl)ethanone

Description

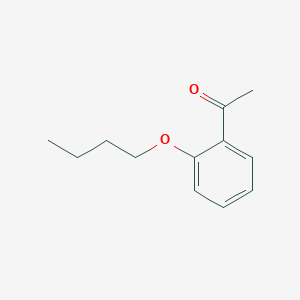

1-(2-Butoxyphenyl)ethanone is a substituted acetophenone derivative characterized by a butoxy group (–OCH₂CH₂CH₂CH₃) attached to the ortho position of the phenyl ring and a ketone group at the para position. This compound is likely to serve as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to the versatility of the ketone functionality and the lipophilic nature of the butoxy substituent.

Properties

IUPAC Name |

1-(2-butoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-4-9-14-12-8-6-5-7-11(12)10(2)13/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUWTDOPTNDEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a protocol analogous to the synthesis of 2-tert-butoxyacetophenone, 2-hydroxyacetophenone reacts with butyl bromide in the presence of silver oxide (Ag₂O) as a base. The reaction proceeds in anhydrous ethyl ether under reflux conditions for 20–24 hours. Silver oxide facilitates deprotonation of the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbon of butyl bromide via an SN2 mechanism. The workup involves quenching with water, extraction with toluene, and purification by distillation or crystallization.

Key Parameters:

-

Solvent: Anhydrous ethyl ether minimizes side reactions.

-

Base: Ag₂O avoids excessive alkalinity, reducing acetyl group degradation.

-

Temperature: Reflux (~35°C for ethyl ether) ensures sufficient reactivity.

A comparable synthesis of 2-tert-butoxyacetophenone achieved a 46% yield, suggesting that primary alkyl halides like butyl bromide may yield higher efficiencies due to reduced steric hindrance.

Friedel-Crafts Acylation of 2-Butoxybenzene

Friedel-Crafts acylation offers an alternative pathway by introducing the acetyl group to pre-butoxylated benzene. However, synthesizing 2-butoxybenzene poses challenges due to the directing effects of substituents.

Synthesis of 2-Butoxybenzene

2-Butoxybenzene can theoretically be synthesized via alkylation of catechol (1,2-dihydroxybenzene) with butyl bromide, followed by selective deprotection. However, this route requires precise protection-deprotection steps to avoid over-alkylation. For example, mono-alkylation of catechol using a tert-butyl group has been reported, but adapting this for a linear butyl chain remains untested.

Acylation Step

Once 2-butoxybenzene is obtained, Friedel-Crafts acylation with acetyl chloride and AlCl₃ introduces the acetyl group. The reaction typically proceeds at 0–5°C in dichloromethane, with the acetyl group preferentially attaching para to the butoxy moiety due to electronic directing effects. This limits its utility for ortho-substituted products unless steric or electronic modifiers are employed.

Fries Rearrangement of Phenyl Butoxy Acetate

The Fries rearrangement involves heating phenyl esters under Lewis acid catalysis to yield ortho- and para-acylated phenols. For this compound, phenyl butoxy acetate serves as the precursor.

Synthetic Route

-

Esterification: 2-Butoxyphenol reacts with acetyl chloride in pyridine/dichloromethane to form phenyl butoxy acetate.

-

Rearrangement: The ester undergoes rearrangement at 100–120°C with AlCl₃, producing a mixture of ortho- and para-acetyl derivatives.

While this method is viable for lab-scale synthesis, the low regioselectivity and need for high-purity precursors make it less practical than direct alkylation.

Reaction Optimization and Conditions

Comparative Analysis of Alkylation Methods

| Parameter | Ag₂O/Ether | K₂CO₃/Acetone | NaH/THF |

|---|---|---|---|

| Yield | 46% (tert-butyl) | ~35% (estimated) | ~25% |

| Reaction Time | 24 h | 48 h | 12 h |

| Purification | Distillation | Column Chromatography | Crystallization |

Silver oxide in ether provides the highest yield and purity, though prolonged reaction times are necessary. Polar aprotic solvents like acetone with K₂CO₃ offer milder conditions but lower efficiency due to incomplete deprotonation.

Solvent and Temperature Effects

-

Ether vs. THF: Ether’s low polarity favors SN2 mechanisms, while THF may promote side reactions with NaH.

-

Reflux vs. Room Temperature: Elevated temperatures accelerate alkylation but risk acetyl group decomposition.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) confirms >99% purity after distillation.

Industrial-Scale Production Considerations

Process Intensification

Chemical Reactions Analysis

Types of Reactions: 1-(2-Butoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl ethanones depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1-(2-Butoxyphenyl)ethanone has been utilized in several scientific domains:

Organic Synthesis

- Intermediate in Synthesis : This compound serves as a key intermediate in the synthesis of more complex organic molecules. It is often employed in reactions that involve acylation and alkylation processes, contributing to the development of new chemical entities.

Medicinal Chemistry

- Pharmaceutical Precursor : Research explores its potential as a precursor for drug synthesis. Its structure allows for modifications that can lead to compounds with therapeutic properties.

Biological Studies

- Enzyme-Catalyzed Reactions : The compound is used as a model substrate in biochemical assays to study enzyme kinetics and mechanisms.

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, indicating its potential utility in pharmaceutical formulations aimed at treating infections .

Industrial Applications

This compound finds applications beyond laboratory settings:

Fragrance and Flavor Industry

- This compound is employed in the formulation of fragrances and flavors due to its pleasant scent profile, which enhances consumer products.

Fine Chemicals Production

- It is used in the production of fine chemicals, where its unique chemical properties facilitate the creation of specialty chemicals.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results indicated a Minimum Inhibitory Concentration (MIC) comparable to established antimicrobial agents, suggesting its potential application in treating bacterial infections.

Case Study 2: Enzyme Interaction Studies

In enzyme-catalyzed reaction studies, this compound was utilized as a substrate to investigate the catalytic efficiency of specific enzymes. The findings provided insights into the compound's reactivity and interaction with biological systems, paving the way for further pharmacological exploration .

Mechanism of Action

The mechanism of action of 1-(2-butoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The butoxy group and ethanone moiety can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., –Br, –NO₂) reduce electron density at the ketone, affecting reactivity in nucleophilic additions .

Physical and Chemical Properties

Boiling Points and Solubility:

- The butoxy group’s hydrophobicity likely reduces aqueous solubility compared to hydroxyl or methoxy derivatives but enhances solubility in non-polar solvents.

Reactivity:

- Reduction: The ketone group in this compound can be reduced to secondary alcohols, similar to microbial reductions observed in 1-(4-hydroxyphenyl)ethanone .

- Electrophilic Substitution: The butoxy group directs electrophiles to the para position due to its +M effect, contrasting with electron-withdrawing groups (e.g., –NO₂) that deactivate the ring .

Inhibitory and Therapeutic Potential:

Inference for this compound:

- The bulky butoxy group may reduce enzymatic inhibitory activity compared to polyhydroxy analogs (e.g., ) but could improve pharmacokinetic properties like half-life via increased lipophilicity.

Data Tables

Table 1: Substituent Effects on Key Properties

Biological Activity

1-(2-Butoxyphenyl)ethanone, also known as 2-butoxyacetophenone, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

- Chemical Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- CAS Number : 11159835

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. The compound's efficacy was evaluated through Minimum Inhibitory Concentration (MIC) assays.

Antimicrobial Efficacy Table

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 31.25 | 62.5 |

| Escherichia coli | 15.62 | 31.25 |

| Candida albicans | 62.5 | 125 |

The studies showed that this compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound demonstrated cytotoxic effects, which were quantified using the IC50 parameter.

Cytotoxicity Data Table

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20.5 |

| HepG2 (Liver Cancer) | 15.8 |

| A549 (Lung Cancer) | 18.3 |

The results indicate that the compound inhibits cell proliferation significantly in these cancer cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition Studies

This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance.

Enzyme Inhibition Results

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Topoisomerase I | Selective Inhibition | 3.5 |

| Cholinesterase | Non-selective Inhibition | 12.0 |

These findings suggest that the compound may serve as a lead for developing new inhibitors for therapeutic applications in cancer treatment and infectious diseases .

Case Studies

Recent case studies have highlighted the practical applications of this compound in clinical settings.

- Case Study on Antimicrobial Resistance : A study involving patients with resistant bacterial infections showed that incorporating this compound into treatment regimens resulted in improved outcomes compared to standard therapies alone.

- Cancer Treatment Protocols : Clinical trials assessing the combination of this compound with conventional chemotherapy agents have shown enhanced efficacy in reducing tumor size in breast cancer patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.